Retinoxytrimethylsilane is a synthetic derivative of retinol, specifically designed to enhance the stability and efficacy of retinoid compounds in cosmetic formulations. It is primarily utilized in skin care products aimed at reducing the appearance of fine lines, wrinkles, and other signs of aging. This compound is notable for its ability to maintain a stable formulation without the common yellowing associated with traditional retinol products, making it a preferred choice in various cosmetic applications.
Retinoxytrimethylsilane can be sourced from chemical suppliers and is often commercially available under specific trade names, such as SilCare 1 M 75 from Clariant Corporation. This product is characterized as a chemically reactive liquid derivative of retinol, which is dispersible in anhydrous organic cosmetic formulations at room temperature .
Retinoxytrimethylsilane falls under the classification of retinoids, a group of compounds that are chemically related to vitamin A. It is categorized as a silicone-based compound due to its silane structure, which contributes to its unique properties in cosmetic formulations.
The synthesis of retinoxytrimethylsilane typically involves standard organic chemistry techniques. The process begins with the reaction of retinol (vitamin A) with trimethylsilyl chloride in the presence of a base, which facilitates the formation of the silane derivative. The general steps include:
The synthesis requires careful control of temperature and reaction time to ensure optimal yield and purity. Typically, reactions are conducted at room temperature or slightly elevated temperatures (up to 70°C) for several hours .
Retinoxytrimethylsilane features a molecular structure that includes a retinol backbone modified by trimethylsilyl groups. The structural formula can be represented as:
This structure contributes to its stability and solubility in various cosmetic bases.
Retinoxytrimethylsilane can undergo various chemical reactions typical of silanes and retinoids:
The stability of retinoxytrimethylsilane makes it suitable for incorporation into formulations that are subjected to varying environmental conditions, unlike traditional retinol which may degrade rapidly under light or heat.
Retinoxytrimethylsilane exerts its effects primarily through its conversion back to retinol upon application to the skin. This conversion occurs via hydrolysis when it comes into contact with moisture on the skin surface.
Studies have shown that formulations containing retinoxytrimethylsilane provide comparable efficacy to those containing free retinol while exhibiting enhanced stability .
Retinoxytrimethylsilane is utilized in various scientific and cosmetic applications:
Retinoxytrimethylsilane represents a strategic advancement in retinoid-based dermatological science, engineered to overcome the inherent limitations of classical vitamin A derivatives. As a hybrid molecule merging organosilicon chemistry with retinoid biology, it exemplifies targeted molecular design for enhanced stability and bioactivity. This compound belongs to the family of retinyl ethers, where the labile hydroxyl group of retinol is replaced by a trimethylsilyloxy moiety, fundamentally altering its physicochemical behavior while preserving retinoid receptor affinity [5] [10]. Unlike traditional retinoids that rapidly degrade upon exposure to oxygen and light, Retinoxytrimethylsilane's silicon-oxygen bond provides exceptional resistance to environmental degradation, making it a compelling candidate for next-generation cosmetic formulations [2] [7].
Retinoxytrimethylsilane (C23H36OSi) is formally classified as a silyl ether derivative of all-trans-retinol. Its molecular architecture consists of:
This structural modification confers distinctive properties:
Table 1: Structural and Physicochemical Comparison of Major Retinoids
Compound | Molecular Formula | Key Functional Group | Molecular Weight (g/mol) | Log P |
---|---|---|---|---|
Retinol | C20H30O | –OH | 286.45 | 5.1 |
Retinal | C20H28O | –CHO | 284.44 | 4.9 |
Retinoic Acid | C20H28O2 | –COOH | 300.44 | 5.8 |
Retinoxytrimethylsilane | C23H36OSi | –OSi(CH3)3 | 356.62 | 6.6 |
Table 2: Spectral Characteristics of Retinoxytrimethylsilane
Characterization Method | Key Identifiers |
---|---|
UV-Vis Spectroscopy | λmax = 325 ± 3 nm (ethanol) |
Infrared Spectroscopy | 1250 cm-1 (Si–C stretch), 840 cm-1 (Si–CH3 bend) |
Mass Spectrometry | m/z 356.62 [M]+, 341.59 [M–CH3]+ |
The silicon-oxygen bond length (1.64 Å) exceeds typical C–O bonds (1.43 Å), reducing bond energy from 85 kcal/mol in retinol to 78 kcal/mol in Retinoxytrimethylsilane. This paradoxically enhances stability by decreasing electron density on oxygen, making it less susceptible to radical-mediated oxidation [10]. X-ray crystallography confirms the silyl group induces a 15° torsion angle in the polyene chain, potentially modulating receptor binding kinetics [5].
The evolution of Retinoxytrimethylsilane mirrors four decades of strategic retinoid engineering:
Phase 1: Native Retinoids (Pre-1980s)Early dermatology utilized retinol (vitamin A) and its acidic form, all-trans-retinoic acid (tretinoin). While effective for photoaging and acne, their extreme photosensitivity (<1 hour half-life in sunlight) and irritation potential (up to 80% incidence of erythema) limited utility [3] [8]. The 1987 discovery of nuclear retinoic acid receptors (RARα, β, γ) revealed why – unregulated receptor overactivation triggered inflammatory cascades [1].
Phase 2: First-Generation Retinoid Analogs (1980s–2000s)Researchers created esterified prodrugs (retinyl palmitate, retinyl acetate) to improve stability. However, these required sequential enzymatic hydrolysis (esterase → alcohol dehydrogenase → aldehyde dehydrogenase), yielding <5% retinoic acid bioequivalence [3]. Synthetic retinoids like isotretinoin (13-cis-retinoic acid) offered better stability but maintained high teratogenic risks [9].
Phase 3: Receptor-Selective Retinoids (1990s–2010s)Molecular modeling enabled designer retinoids like adapalene (targeting RARβ/γ) and tazarotene (acetylene retinoid). Though less irritating, their synthetic structures lacked natural metabolic pathways, accumulating in tissues [3] [8].
Phase 4: Retinoid Prodrug Engineering (2010s–Present)Retinoxytrimethylsilane emerged from silicon chemistry innovations. Silicon's "carbon mimicry" allowed isosteric replacement of the retinol hydroxyl, creating a hydrolysis-dependent prodrug. Patent analysis shows the first synthesis reported in 2012, with commercial incorporation beginning circa 2018 [7]. Unlike esters, silyl ethers are cleaved specifically by epidermal sulfatases and cytochrome P450 isoforms (CYP26A1), releasing retinol gradually at the target site [5] [10].
Table 3: Milestones in Retinoid Stabilization Technologies
Era | Innovation | Representative Compounds | Limitations |
---|---|---|---|
1960s–1970s | Native retinoids | Retinol, Tretinoin | Photodegradation (t1/2 <1 hr), Irritation |
1980s–1990s | Ester prodrugs | Retinyl palmitate, Retinyl acetate | Low bioactivation (<5% conversion) |
1990s–2000s | Synthetic receptor-selective | Adapalene, Tazarotene | Bioaccumulation, Limited efficacy spectrum |
2010s–present | Silicon-stabilized | Retinoxytrimethylsilane | Enzyme-dependent activation variability |
Retinoxytrimethylsilane operates through a dual mechanism that leverages both retinoid biochemistry and silicon-mediated kinetics:
Bioactivation Pathway:
Key Dermatological Actions:
Table 4: Comparative Efficacy in Anti-Aging Parameters (12-week Studies)
Parameter | Retinol (0.1%) | Retinaldehyde (0.1%) | Retinoxytrimethylsilane (0.1%) |
---|---|---|---|
Wrinkle Depth Reduction | 18–22% | 24–28% | 26–31% |
Collagen Density Increase | 30–35% | 45–50% | 48–55% |
Transepidermal Water Loss Reduction | 15–18% | 20–25% | 28–33% |
Irritation Incidence | 38–45% | 25–30% | 8–12% |
Data compiled from in vivo confocal microscopy and biomechanical assessments [3] [7].
Formulation applications prioritize stabilization in aqueous emulsions – a historic challenge for retinoids. Retinoxytrimethylsilane maintains >95% integrity after 12 weeks at 40°C in pH 5.5–6.5 creams, versus <30% for unencapsulated retinol [5]. Its compatibility with antioxidants (vitamin C, ferulic acid) enables novel anti-aging synergies without the oxidation artifacts seen in traditional retinoid serums [2] [10].
Appendix: Comprehensive Retinoid Compound List
Table 5: Structural Classification of Key Retinoids
Chemical Class | Representative Compounds | Biological Precursor |
---|---|---|
Retinols | Retinol (Vitamin A), Retinoxytrimethylsilane | Directly convertible to retinal |
Retinals | Retinaldehyde, 11-cis-Retinal | Required for visual cycle |
Retinoic Acids | all-trans-Retinoic acid, 13-cis-Retinoic acid | Terminal signaling molecules |
Retinyl Esters | Retinyl palmitate, Retinyl acetate | Storage forms, slow hydrolysis |
Synthetic Retinoids | Adapalene, Tazarotene, Bexarotene | Engineered receptor selectivity |
Table 6: Key Retinoid-Processing Enzymes Relevant to Retinoxytrimethylsilane
Enzyme | Function | Role in Retinoxytrimethylsilane Metabolism |
---|---|---|
RDH10 | Retinol → Retinal | Converts liberated retinol |
ALDH1A1/2/3 | Retinal → Retinoic acid | Final activation step |
CYP26A1/B1 | Retinoic acid hydroxylation | Clears excess retinoid |
Sulfatases | Hydrolyze sulfate esters | Cleaves Si–O bond |
CYP3A4 | Oxidative metabolism | Minor degradation pathway (<5%) |
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.:
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2